2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound. It is characterized by the presence of a cyclopropylpyridazinyl group, a piperazinyl group, and a methoxyphenylacetamide moiety. Compounds with such structures are often investigated for their potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclopropylpyridazinyl intermediate: This could involve the cyclization of appropriate precursors under specific conditions.
Piperazine coupling: The cyclopropylpyridazinyl intermediate is then reacted with piperazine under controlled conditions.
Acetamide formation: The final step involves the coupling of the piperazinyl intermediate with 2-methoxyphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or piperazinyl moieties.
Reduction: Reduction reactions might target the pyridazinyl ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Medicine
In medicine, compounds with similar structures are often explored for their potential as drugs, particularly in the treatment of neurological or psychiatric disorders.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins critical to cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2-chlorophenyl)acetamide
- 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide might lie in its specific substitution pattern, which could confer distinct pharmacological properties or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-18-5-3-2-4-17(18)21-20(26)14-24-10-12-25(13-11-24)19-9-8-16(22-23-19)15-6-7-15/h2-5,8-9,15H,6-7,10-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKCGJZPKZKCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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